2-Tert-butyl-6-methylpyrimidin-4-ol
Description
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Properties
IUPAC Name |
2-tert-butyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-5-7(12)11-8(10-6)9(2,3)4/h5H,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOBNSVBINATPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559506 | |
| Record name | 2-tert-Butyl-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90565-53-0 | |
| Record name | 2-tert-Butyl-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Tert-butyl-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a hydroxyl group, which may contribute to its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of this compound is characterized by:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- tert-Butyl group : A bulky substituent that may influence the compound's solubility and interaction with biological targets.
- Hydroxyl group : Potentially involved in hydrogen bonding and reactivity.
Biological Activities
Recent studies have explored various biological activities associated with this compound, including:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The compound has been shown to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve interference with bacterial enzyme activity, possibly through competitive inhibition at active sites.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. The presence of the hydroxyl group may enhance its ability to form hydrogen bonds with target proteins involved in cell cycle regulation .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition could provide insights into developing anti-inflammatory drugs.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Binding : The compound may bind to the active sites of target enzymes, inhibiting their function.
- Intermolecular Interactions : Hydrogen bonds formed by the hydroxyl group can stabilize interactions with biomolecules, enhancing specificity and potency.
- Cellular Uptake : The bulky tert-butyl group may facilitate cellular uptake by altering membrane permeability.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial effects against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed to evaluate inhibition zones.
- Findings : Significant inhibition was observed, indicating strong antimicrobial activity.
-
Cancer Cell Line Study :
- Objective : Investigate apoptosis induction in HeLa cells.
- Methodology : Flow cytometry was used to analyze cell death rates.
- Findings : A marked increase in apoptotic cells was noted after treatment with varying concentrations of the compound.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Results |
|---|---|---|---|
| Antimicrobial | E. coli | Disk diffusion | Significant inhibition observed |
| Antimicrobial | S. aureus | Disk diffusion | Strong antimicrobial effect |
| Anticancer | HeLa cells | Flow cytometry | Increased apoptosis |
| Enzyme Inhibition | COX and LOX | Enzyme activity assay | Inhibition confirmed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
